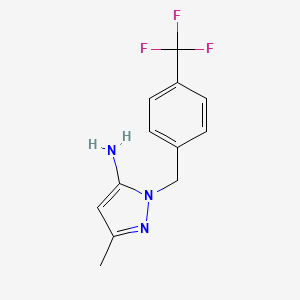

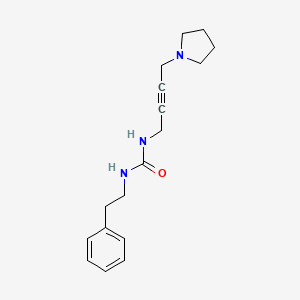

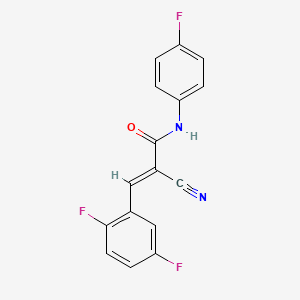

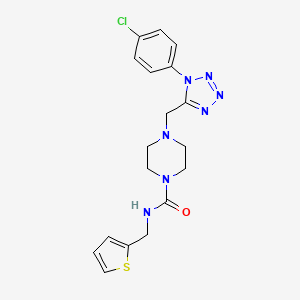

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide, also known as DFP-10917, is a compound that belongs to the family of propenamides. It is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, DNA damage response, and Wnt signaling pathways. In recent years, DFP-10917 has gained significant attention in the scientific community due to its potential applications in cancer therapy, circadian rhythm disorders, and neurodegenerative diseases.

Scientific Research Applications

1. Analog in Drug Research

The compound is an analog of A77 1726, the active metabolite of the immunosuppressive drug leflunomide. Leflunomide acts by inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR). The molecular structures of these analogs are very similar, suggesting potential roles in drug research and development (Ghosh, Zheng, & Uckun, 1999).

2. Base for Potent Muscle Relaxants

The design of rigid cyclic analogues from cinnamamide led to the discovery of (E)-2-(4,6-difluoro-1-indanylidene)acetamide, which demonstrated potent, centrally acting muscle relaxant properties, along with antiinflammatory and analgesic activities. This indicates the potential of similar structures for therapeutic applications (Musso et al., 2003).

3. Photoluminescence in Chemical Sensing

Functional π-extended fluorene derivatives, which are structurally related, were synthesized for their high fluorescence quantum yields. These properties are significant for applications in chemical sensing and photoluminescent materials (Kotaka, Konishi, & Mizuno, 2010).

4. Antipathogenic Activity

Derivatives of this compound were synthesized and tested for their interaction with bacterial cells. These derivatives demonstrated significant anti-pathogenic activity, particularly against strains known for their ability to grow in biofilms. This suggests potential applications in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

5. Application in Electrochromic and Electrofluorescent Materials

Related electroactive polyamides with bis(diphenylamino)-fluorene units acting as electroactive fluorophores were prepared, exhibiting excellent solubility, thermal stability, and reversible electrochromic characteristics. This research opens avenues for applications in smart materials and displays (Sun et al., 2016).

6. Inhibition of Dihydroorotate Dehydrogenase

Studies on related compounds showed inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis. These findings are relevant for understanding the biochemical pathways in rheumatoid arthritis and other immune-mediated diseases (Knecht & Löffler, 1998).

7. Asymmetric Fluorination in Pharmaceutical Synthesis

The use of similar structures in the enantioselective fluorination of enamides highlights their potential in the synthesis of pharmaceuticals. Such fluorination techniques are important for developing highly stereodefined β-fluoroamines, crucial building blocks in drug synthesis (Phipps, Hiramatsu, & Toste, 2012).

8. Mechanofluorochromic Properties

Research on structurally similar 3-aryl-2-cyano acrylamide derivatives demonstrated different optical properties due to their stacking mode. This highlights the potential of these compounds in developing materials with mechanofluorochromic properties, useful in sensors and display technologies (Song et al., 2015).

properties

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3N2O/c17-12-1-4-14(5-2-12)21-16(22)11(9-20)7-10-8-13(18)3-6-15(10)19/h1-8H,(H,21,22)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQGXYNGVCXFP-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,5-difluorophenyl)-N-(4-fluorophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2960116.png)

![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2960129.png)